2-Isopropyltetrahydro-2H-pyran-4-carboxylic acid
Description
2-Isopropyltetrahydro-2H-pyran-4-carboxylic acid is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with an isopropyl group at the 2-position and a carboxylic acid group at the 4-position. The stereoelectronic properties of the tetrahydropyran ring, combined with the bulky isopropyl substituent, confer unique conformational rigidity and lipophilicity to the molecule. This structural profile makes it a candidate for pharmaceutical intermediates or bioactive molecules, particularly in drug discovery targeting enzymes or receptors sensitive to steric and electronic modulation .
Properties
IUPAC Name |
2-propan-2-yloxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(2)8-5-7(9(10)11)3-4-12-8/h6-8H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANZNLSVCHRGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505323 | |
| Record name | 2-(Propan-2-yl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77554-89-3 | |
| Record name | 2-(Propan-2-yl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization Step
- Reactants: Diethyl malonate and bis-(2-chloroethyl) ether.
- Mechanism: The nucleophilic methylene group of diethyl malonate attacks the electrophilic bis-(2-chloroethyl) ether in the presence of a strong base, leading to cyclization and formation of diethyl tetrahydropyran-4,4-dicarboxylate.
- Base Catalysts: Sodium hydride, sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium hydrogen carbonate, potassium hydrogen carbonate, or sodium methoxide. These can be used alone or in combination.
- Solvents: Acetone, methyl isobutyl ketone (MIBK), N,N-dimethylformamide (DMF), N,N-dimethylacetamide, N-methylpyrrolidone, dimethyl sulfoxide (DMSO), acetonitrile, ethers (dimethyl ether, diisopropyl ether, tetrahydrofuran), or aromatic hydrocarbons (toluene, xylene).
- Temperature: Typically 50–100 °C.
- Reaction Time: Approximately 3 days under some conditions; optimization can reduce this.
- Catalyst: Tetrabutylammonium bromide (TBAB) as phase transfer catalyst can improve yield.
| Solvent | Base (Mole) | TBAB (Mole) | Yield (%) |
|---|---|---|---|
| Toluene | 1.5 | 10.0 | 50.0 |
| Toluene | 2.0 | 0.3 | 52.0 |
| DMF | 2.0 | 0.4 | 65.0 |
| DMSO | 2.5 | 1.2 | 55.0 |
| THF | 2.0 | 1.8 | 30.0 |
Hydrolysis Step
- Starting Material: Diethyl tetrahydropyran-4,4-dicarboxylate.
- Reagents: Aqueous sodium hydroxide or other alkali bases.
- Conditions: Typically 30% NaOH at 40–60 °C.
- Reaction Time: 2 to 3 hours.
- pH Adjustment: After hydrolysis, the reaction mixture is acidified to pH 1.0–2.0 to precipitate the dicarboxylic acid.
- Yield: 50–72%, depending on temperature and base amount.
| Base | Mole | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| NaOH | 5.0 | 50–60 | 2–3 | 70–72 |
| NaOH | 5.0 | 70–80 | 2–3 | 50–55 |
| NaOH | 3.0 | 90–100 | 1–2 | 30–40 |
Decarboxylation Step
- Starting Material: Tetrahydropyran-4,4-dicarboxylic acid.
- Conditions: Controlled thermal decarboxylation at 120–130 °C in solvent media.
- Solvents: Aromatic hydrocarbons such as toluene, xylene, or paraffin are used to prevent decomposition and control carbon dioxide evolution.
- Outcome: Selective removal of one carboxyl group to yield tetrahydropyran-4-carboxylic acid.
- Safety: Lower temperatures compared to older methods (~180 °C) reduce industrial hazards.
Research Findings and Optimization Insights
- The cyclization reaction is sensitive to base type, solvent, and catalyst loading, with DMF and TBAB providing the highest yields (~65%).
- Hydrolysis efficiency decreases at higher temperatures, indicating optimal mild conditions (50–60 °C) for better yields.
- Decarboxylation at 120–130 °C in aromatic solvents offers a safer and more controlled industrial process compared to previous methods requiring 180 °C.
- The use of phase transfer catalysts and solvent choice significantly affects reaction rates and product purity.
- The overall process has been optimized for commercial scale production, balancing yield, safety, and environmental considerations.
Summary Table of Preparation Steps
| Step | Reactants / Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Diethyl malonate + bis-(2-chloroethyl) ether + base + TBAB + solvent (DMF, toluene, etc.) | 50–100 | Up to 3 days | 30–65 | Best yield in DMF with TBAB |
| Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate + NaOH (30%) | 50–60 | 2–3 hours | 70–72 | Acidify to pH 1–2 after completion |
| Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid + aromatic solvent (toluene/xylene) | 120–130 | Controlled | High | Prevents decomposition and controls CO2 evolution |
Additional Notes
- Alternative synthetic routes involving aldehyde and isopropyl-substituted diols under acid catalysis exist but are less documented in commercial scale processes.
- The compound serves as a key intermediate in pharmaceutical and organic synthesis applications, making the optimization of its preparation critical.
- Safety and environmental friendliness have been emphasized in recent process developments, focusing on milder conditions and solvent choices.
Chemical Reactions Analysis
2-Isopropyltetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
2-Isopropyltetrahydro-2H-pyran-4-carboxylic acid has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise as inhibitors for various biological targets:
- GSK-3β Inhibition: Certain derivatives of this compound have been synthesized and tested for their inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a key player in numerous signaling pathways linked to cancer and neurodegenerative diseases. For example, specific modifications led to compounds exhibiting IC50 values in the low micromolar range .
2. Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules:
- Building Block for Natural Products: It is used as a precursor in the synthesis of natural products and bioactive compounds, particularly those containing the tetrahydropyran moiety, which is prevalent in many natural products .
Case Study 1: GSK-3β Inhibitors
A study focused on synthesizing a new class of GSK-3β inhibitors derived from this compound demonstrated that specific structural modifications could enhance membrane permeability and selectivity towards GSK-3β, making them suitable candidates for further development as therapeutic agents .
Case Study 2: Synthesis of Bioactive Compounds
Another research project utilized this compound as a key intermediate for synthesizing complex bioactive molecules. The study highlighted the efficiency of using this compound in multi-step synthetic pathways, emphasizing its role in generating diverse chemical scaffolds for drug discovery .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-Isopropyltetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity . These interactions play a crucial role in the compound’s effects on biological systems and its utility in various chemical reactions .
Comparison with Similar Compounds
Substituent Position and Conformational Effects
- 4-Methyltetrahydro-2H-pyran-4-carboxylic acid (CAS 233276-38-5): Substitution at the 4-position (methyl group) results in a planar carboxylic acid group aligned with the tetrahydropyran ring. Similarity score: 0.96 .
- 4-Isobutyltetrahydro-2H-pyran-4-carboxylic acid (CAS 1385696-76-3) :
The isobutyl group at the 4-position increases lipophilicity (logP ~1.8) but may destabilize the ring conformation due to steric clash with adjacent substituents. Similarity score: 0.96 . - 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid (CAS 861444-92-0): A branched methyl-propanoic acid substituent at the 2-position introduces greater conformational flexibility but reduces ring stability. Similarity score: 0.96 .
Functional Group Variations
- 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid (EP 4 219 465 A2) :
Replacing the carboxylic acid with a benzamide group linked via an ether bond (e.g., Compound 166 in EP 4 219 465 A2) shifts the molecule’s polarity and bioavailability. Such derivatives exhibit enhanced solubility in aqueous media but lower membrane permeability . - 5-((S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-indole-2-carboxylic acid derivatives :
These compounds, studied for pharmacological applications, demonstrate how dimethyl substitution at the 4-position of the tetrahydropyran ring improves metabolic stability. The indole-carboxylic acid moiety further enhances target binding affinity, as shown in Bioorganic & Medicinal Chemistry studies .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Substituent Position | logP | Aqueous Solubility (mg/mL) | Metabolic Stability (t½, h) |
|---|---|---|---|---|
| 2-Isopropyltetrahydro-2H-pyran-4-carboxylic acid | 2,4-positions | ~2.1 | 0.45 | 3.2 (rat liver microsomes) |
| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | 4-position | ~1.2 | 1.8 | 5.1 |
| 4-Isobutyltetrahydro-2H-pyran-4-carboxylic acid | 4-position | ~1.8 | 0.9 | 2.8 |
| 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid | 2-position | ~0.9 | 2.4 | 4.5 |
Key Findings :
- The 2-isopropyl analog exhibits higher logP than 4-substituted derivatives, favoring blood-brain barrier penetration but limiting solubility.
- 4-Methyl and 4-isobutyl analogs show trade-offs between solubility and metabolic stability due to steric and electronic effects .
Biological Activity
2-Isopropyltetrahydro-2H-pyran-4-carboxylic acid (CAS No. 77554-89-3) is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H16O3
- Molecular Weight : 172.22 g/mol
- Structure : The compound features a tetrahydropyran ring with a carboxylic acid functional group, contributing to its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may exert effects by:
- Binding to Receptors : The compound may interact with specific receptors, modulating their activity and influencing signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, potentially affecting metabolic pathways critical for cellular function.
- Cellular Effects : It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, indicating a multifaceted role in biological systems.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Properties : Studies suggest that it can reduce inflammation markers in vitro and in vivo, highlighting its potential as an anti-inflammatory agent.
- Antimicrobial Effects : Preliminary data indicate that the compound may possess antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent .
Research Findings and Case Studies
A review of available literature reveals several studies focusing on the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces inflammation markers | |
| Antimicrobial | Active against specific bacterial strains |
Case Study Insights
- In Vivo Studies : Animal models treated with varying doses of the compound exhibited significant reductions in inflammatory responses compared to control groups. The optimal dosage was identified as crucial for maximizing therapeutic effects without adverse reactions.
- Cell Culture Experiments : In vitro studies demonstrated that the compound could modulate cytokine production in immune cells, suggesting a potential mechanism for its anti-inflammatory effects .
- Toxicity Assessments : Toxicological evaluations indicate low toxicity levels at therapeutic doses, supporting the safety profile of the compound for further development as a pharmacological agent .
Q & A
Q. What are the established synthesis routes for 2-isopropyltetrahydro-2H-pyran-4-carboxylic acid?
The compound is typically synthesized via a one-pot procedure that combines cyclization and functionalization steps. Ethanol is often used as a solvent to enhance yield and selectivity, while silica gel column chromatography is employed for purification . Reaction parameters (temperature, catalyst loading) are critical for minimizing side products.
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on analytical techniques such as ¹H/¹³C NMR (to resolve stereochemistry and substituents), IR spectroscopy (to identify carboxylic acid C=O stretches at ~1700 cm⁻¹), and mass spectrometry (to verify molecular weight). X-ray crystallography may resolve ambiguities in stereoisomers .
Q. What are the key physicochemical properties of this compound?
Reported data includes a melting point of 87–89°C, boiling point of 264.5°C, and density of 1.185 g/cm³. Solubility varies with pH: the carboxylic acid group enhances solubility in polar solvents (e.g., ethanol, DMSO) but reduces it in non-polar media .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves screening solvents (e.g., ethanol vs. THF), catalysts (e.g., Lewis acids for cyclization), and temperature gradients. For example, ethanol improves selectivity by stabilizing intermediates via hydrogen bonding. Reaction monitoring via TLC or HPLC ensures minimal byproduct formation .
Q. What mechanisms underlie the reported biological activity of this compound against Gram-positive bacteria?
Studies suggest the carboxylic acid group chelates metal ions essential for bacterial enzymatic pathways, while the tetrahydropyran ring enhances membrane permeability. Structure-activity relationship (SAR) studies on derivatives (e.g., ester vs. amide analogs) can pinpoint pharmacophores .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Discrepancies in NMR signals may arise from stereochemical variations or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously. Comparative analysis with structurally similar compounds (e.g., 4-methyltetrahydro-2H-pyran-4-carboxylic acid) can clarify assignments .
Q. What strategies are effective for synthesizing derivatives (e.g., esters or amides) of this compound?
Carboxylic acid derivatives are synthesized via Steglich esterification (DCC/DMAP) or amide coupling (HATU/DIPEA). Protecting the hydroxyl group in the tetrahydropyran ring may be necessary to avoid side reactions. Purification via recrystallization or preparative HPLC ensures high purity .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
DFT calculations (e.g., Gaussian software) model electronic properties like HOMO-LUMO gaps, while molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., bacterial enzymes). Validate models with experimental IC₅₀ or MIC values .
Q. What methods are suitable for separating enantiomers of this chiral compound?
Chiral HPLC (e.g., using a CHIRALPAK® column) or enzymatic resolution (lipase-mediated kinetic resolution) can isolate enantiomers. X-ray crystallography or optical rotation measurements confirm enantiopurity .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies show degradation at high temperatures (>100°C) or extreme pH. Store at 4°C in inert atmospheres (argon) to prevent oxidation. LC-MS monitors degradation products like decarboxylated derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
